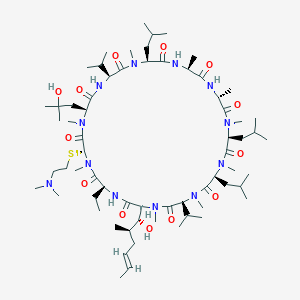
Scy-635
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCY-635 is a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro . It is a cyclophilin inhibitor that has shown promise as a therapeutic agent for the treatment of hepatitis C virus infection . Unlike traditional cyclosporine, this compound does not suppress the immune system, making it a safer alternative for long-term use .
Preparation Methods
Synthetic Routes and Reaction Conditions: SCY-635 is synthesized through a series of chemical reactions that modify the cyclosporine structure to enhance its antiviral properties while reducing its immunosuppressive effects . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired modifications .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity and yield of the final product . The scalability of the production process is crucial for meeting the demand for clinical and commercial use.
Chemical Reactions Analysis
Types of Reactions: SCY-635 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the cyclosporine structure to achieve the desired antiviral properties.
Common Reagents and Conditions: . The reaction conditions are carefully controlled to ensure the efficiency and selectivity of the reactions.
Major Products Formed: The major products formed from the reactions involving this compound are modified cyclosporine analogs with enhanced antiviral properties and reduced immunosuppressive effects . These products are then purified and characterized to confirm their structure and activity.
Scientific Research Applications
In chemistry, it serves as a valuable tool for studying the mechanisms of cyclophilin inhibition and protein folding . In biology, SCY-635 is used to investigate the role of cyclophilins in cellular processes and disease states . In medicine, this compound is being developed as a therapeutic agent for the treatment of hepatitis C virus infection . Its unique properties make it a promising candidate for combination therapies with other antiviral agents . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting cyclophilins .
Mechanism of Action
SCY-635 exerts its effects by inhibiting the peptidyl prolyl isomerase activity of cyclophilin A at nanomolar concentrations . This inhibition disrupts the interaction between cyclophilin A and the hepatitis C virus nonstructural 5A protein, thereby blocking viral replication . This compound does not inhibit calcineurin phosphatase activity, which is responsible for the immunosuppressive effects of traditional cyclosporine . This selective inhibition makes this compound a safer alternative for long-term use .
Comparison with Similar Compounds
SCY-635 is unique among cyclophilin inhibitors due to its nonimmunosuppressive properties and potent antiviral activity . Similar compounds include cyclosporine A, alisporivir, and NIM811 . Cyclosporine A is a well-known immunosuppressive agent used in organ transplantation, but it lacks the antiviral properties of this compound . Alisporivir and NIM811 are also cyclophilin inhibitors with antiviral activity, but they differ in their chemical structure and mechanism of action . This compound’s unique combination of nonimmunosuppressive properties and potent antiviral activity makes it a promising candidate for the treatment of hepatitis C virus infection .
Properties
CAS No. |
210759-10-7 |
|---|---|
Molecular Formula |
C66H120N12O13S |
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1 |
InChI Key |
AQHMBDAHQGYLIU-XNFHFXFQSA-N |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Key on ui other cas no. |
210759-10-7 |
Synonyms |
SCY-635 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















